N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-(3-bicyclo[2.2.1]heptanylideneamino)-3-hydroxy-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Scientific Research Applications
Antimycobacterial Activity
N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide and its derivatives have demonstrated significant antimycobacterial properties. Research shows that these compounds exhibit activity against various Mycobacterium strains, including Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium smegmatis. Some derivatives, such as N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamide, have shown high biological activity against these strains, comparable or superior to standard treatments like rifampicin and isoniazid (Goněc et al., 2013), (Goněc et al., 2016).
Herbicidal and Photosynthesis-Inhibiting Activity
These compounds also exhibit significant herbicidal activity and inhibition of photosynthetic electron transport (PET) in plants. Studies have highlighted their effectiveness in inhibiting PET in spinach chloroplasts. For instance, derivatives like N-(3-trifluoromethylphenyl)-1-hydroxynaphthalene-2-carboxamide have shown notable PET-inhibiting activity (Kos et al., 2013), (Goněc et al., 2015).
Antitrypanosomal Activity
Additionally, certain derivatives have shown promising antitrypanosomal activity, particularly against Trypanosoma brucei brucei. Compounds like 3-hydroxy-N-(3-trifluoromethylphenyl)- and 3-hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamides have been identified as effective in this regard (Kos et al., 2018).
Fluorescence Quenching Studies
These compounds are also studied in the context of fluorescence quenching, which is relevant in various analytical and biochemical applications. For instance, studies involving carboxamide derivatives and their interaction with solvents like aniline and carbon tetrachloride have provided insights into their quenching mechanisms (Patil et al., 2013).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the bicyclo[2.2.1]heptane structure, a part of this compound, is explored for its potential in developing new therapeutic agents. For example, N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as promising KCNQ2 and KCNQ4 potassium channel openers, which can have significant implications in neurological disorders (Yu et al., 2011).
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c21-17-10-13-4-2-1-3-12(13)9-15(17)18(22)20-19-16-8-11-5-6-14(16)7-11/h1-4,9-11,14,21H,5-8H2,(H,20,22)/b19-16+ |
InChI Key |
GUXLIZBICPCSSH-KNTRCKAVSA-N |
Isomeric SMILES |
C1CC\2CC1C/C2=N\NC(=O)C3=CC4=CC=CC=C4C=C3O |
SMILES |
C1CC2CC1CC2=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Canonical SMILES |
C1CC2CC1CC2=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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